Cas no 14717-00-1 (1,4-Dioxane-2-carbonitrile)

1,4-Dioxane-2-carbonitrile is a specialized organic compound featuring a dioxane ring substituted with a nitrile group at the 2-position. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly in the preparation of heterocyclic compounds and functionalized dioxane derivatives. Its nitrile group offers versatility for further transformations, including hydrolysis, reduction, or cyclization reactions. The compound is typically employed in research and pharmaceutical applications where precise molecular modifications are required. Careful handling is advised due to potential reactivity hazards. Its stability and solubility in common organic solvents enhance its utility in controlled synthetic processes.
1,4-Dioxane-2-carbonitrile structure
1,4-Dioxane-2-carbonitrile structure
Product name:1,4-Dioxane-2-carbonitrile
CAS No:14717-00-1
MF:C5H7NO2
Molecular Weight:113.11458
MDL:MFCD08703641
CID:136735
PubChem ID:13597101

1,4-Dioxane-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1,4-Dioxane-2-carbonitrile
    • 2-Cyan-1.4-dioxan
    • P-DIOXANE-2-CARBONITRILE
    • SCHEMBL668555
    • MFCD08703641
    • CS-0358046
    • BS-36844
    • 14717-00-1
    • 2-cyano-1,4-dioxane
    • NZQWLOOEEUGXBA-UHFFFAOYSA-N
    • DTXSID90544665
    • MDL: MFCD08703641
    • インチ: InChI=1S/C5H7NO2/c6-3-5-4-7-1-2-8-5/h5H,1-2,4H2
    • InChIKey: NZQWLOOEEUGXBA-UHFFFAOYSA-N
    • SMILES: C1COC(C#N)CO1

計算された属性

  • 精确分子量: 113.04800
  • 同位素质量: 113.047678466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 115
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.5
  • トポロジー分子極性表面積: 42.2Ų

じっけんとくせい

  • PSA: 42.25000
  • LogP: -0.07462

1,4-Dioxane-2-carbonitrile Security Information

1,4-Dioxane-2-carbonitrile 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,4-Dioxane-2-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB534595-1 g
1,4-Dioxane-2-carbonitrile, 95%; .
14717-00-1 95%
1g
€529.00 2022-07-29
abcr
AB534595-250 mg
1,4-Dioxane-2-carbonitrile, 95%; .
14717-00-1 95%
250MG
€321.00 2022-07-29
Chemenu
CM181563-1g
1,4-dioxane-2-carbonitrile
14717-00-1 95%
1g
$441 2023-03-06
abcr
AB534595-1g
1,4-Dioxane-2-carbonitrile, 95%; .
14717-00-1 95%
1g
€385.20 2024-08-02
1PlusChem
1P007YD3-1g
1,4-Dioxane-2-carbonitrile
14717-00-1 95%
1g
$242.00 2025-02-22
Ambeed
A654636-10g
1,4-Dioxane-2-carbonitrile
14717-00-1 95+%
10g
$3149.0 2024-04-23
abcr
AB534595-10g
1,4-Dioxane-2-carbonitrile, 95%; .
14717-00-1 95%
10g
€1751.80 2024-08-02
eNovation Chemicals LLC
Y1261848-1g
1,4-Dioxane-2-carbonitrile
14717-00-1 95%
1g
$320 2025-02-20
eNovation Chemicals LLC
Y1261848-1g
1,4-Dioxane-2-carbonitrile
14717-00-1 95%
1g
$320 2025-02-25
eNovation Chemicals LLC
Y1261848-1g
1,4-Dioxane-2-carbonitrile
14717-00-1 95%
1g
$320 2024-06-07

1,4-Dioxane-2-carbonitrile 関連文献

1,4-Dioxane-2-carbonitrileに関する追加情報

Introduction to 1,4-Dioxane-2-carbonitrile (CAS No. 14717-00-1)

1,4-Dioxane-2-carbonitrile, with the chemical formula C₄H₂N₂O, is a significant intermediate in organic synthesis and pharmaceutical chemistry. Its molecular structure features a dioxane ring substituted with a nitrile group at the 2-position, making it a versatile building block for various functionalized compounds. This compound has garnered attention in recent years due to its utility in the development of novel pharmaceuticals and agrochemicals.

The synthesis of 1,4-Dioxane-2-carbonitrile typically involves the reaction of dioxane derivatives with cyanating agents under controlled conditions. One of the most common methods involves the nucleophilic substitution of hydroxyl groups in dioxane with cyanide sources, such as potassium cyanide or sodium cyanide, in the presence of a catalyst. Recent advancements in green chemistry have led to the exploration of more environmentally benign routes, including the use of biocatalysts and solvent-free conditions to enhance yield and reduce waste.

In the realm of pharmaceutical research, 1,4-Dioxane-2-carbonitrile has been utilized as a precursor in the synthesis of bioactive molecules. Its nitrile group can be further functionalized through hydrolysis to form carboxylic acids or through reduction to form amines, providing access to a wide array of pharmacophores. For instance, researchers have employed this compound in the development of novel inhibitors targeting enzyme systems involved in inflammatory pathways. These inhibitors exhibit promising preclinical activity and are being investigated for their potential in treating chronic inflammatory diseases.

Moreover, the dioxane core of 1,4-Dioxane-2-carbonitrile offers unique electronic and steric properties that make it valuable in material science applications. The compound has been explored as a monomer in polymer synthesis, where its rigid structure can impart desirable mechanical and thermal properties to the resulting materials. Recent studies have demonstrated its incorporation into conductive polymers used in organic electronics, showcasing its potential beyond traditional pharmaceutical applications.

The chemical reactivity of 1,4-Dioxane-2-carbonitrile also makes it a valuable tool in synthetic organic chemistry. The nitrile group serves as a versatile handle for further derivatization, allowing chemists to construct complex molecular architectures efficiently. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been particularly useful in incorporating aryl or heteroaryl groups onto the dioxane ring, expanding its utility in drug discovery efforts.

Recent computational studies have shed light on the mechanistic aspects of reactions involving 1,4-Dioxane-2-carbonitrile, providing insights into how its structure influences reactivity and selectivity. These studies have helped optimize synthetic protocols by identifying key intermediates and transition states. Such computational approaches are increasingly integral to modern drug design pipelines, enabling faster and more efficient development of novel therapeutics.

In conclusion, 1,4-Dioxane-2-carbonitrile (CAS No. 14717-00-1) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and researchers alike. As advancements continue to emerge in synthetic methodologies and drug discovery technologies, the importance of this compound is expected to grow further.

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